![molecular formula C22H48ClNO B14211036 1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride CAS No. 828933-58-0](/img/structure/B14211036.png)
1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in various industrial and scientific applications. This particular compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic ammonium head, which allows it to interact with both water and oil phases.
Méthodes De Préparation
The synthesis of 1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be represented as follows:
R3N+R′X→R3N+R′X−
In this case, the tertiary amine is N,N-dimethyl-1-dodecanamine, and the alkyl halide is heptyloxy methyl chloride. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride undergoes several types of chemical reactions:
Substitution Reactions: The chloride ion can be substituted by other anions, such as bromide or iodide, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and amine.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of 1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. In biological systems, it can disrupt cell membranes, leading to cell lysis and death, which is the basis for its antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar compounds include other quaternary ammonium compounds such as:
Cetyltrimethylammonium chloride: Known for its use in DNA extraction and as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst in organic synthesis.
1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride is unique due to its specific alkyl chain length and the presence of a heptyloxy group, which can influence its solubility and interaction with different substrates.
Propriétés
Numéro CAS |
828933-58-0 |
|---|---|
Formule moléculaire |
C22H48ClNO |
Poids moléculaire |
378.1 g/mol |
Nom IUPAC |
dodecyl-(heptoxymethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C22H48NO.ClH/c1-5-7-9-11-12-13-14-15-16-18-20-23(3,4)22-24-21-19-17-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
DJIZFCFTZQPTGD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)COCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


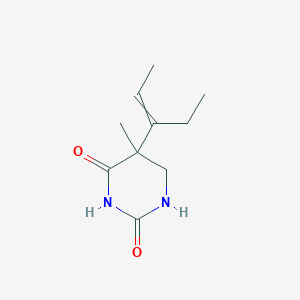
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14210954.png)
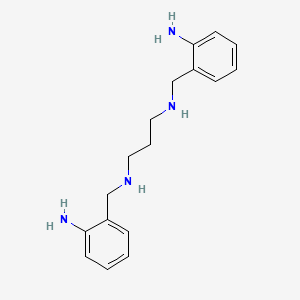
![2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzoxazole](/img/structure/B14210959.png)
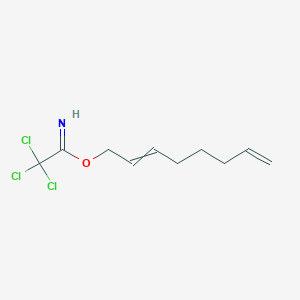
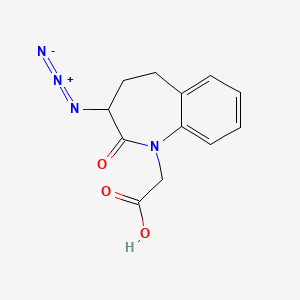
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester](/img/structure/B14210978.png)
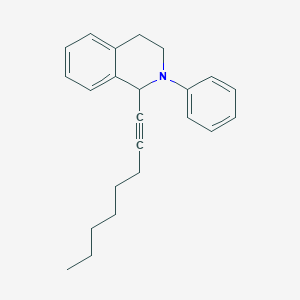
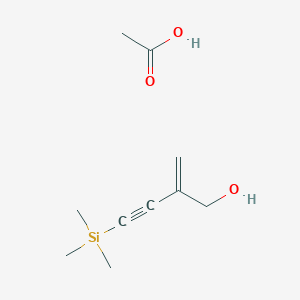
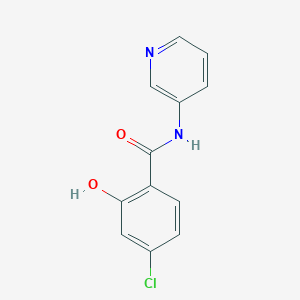
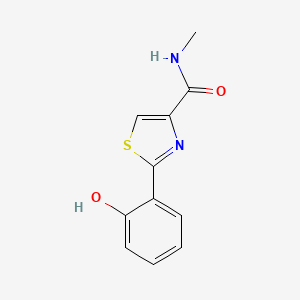
![1,1'-[2-(3-Bromopropoxy)ethene-1,1-diyl]dibenzene](/img/structure/B14211006.png)
![N-[2-(2-bromopyridin-4-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14211008.png)
![1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene}](/img/structure/B14211013.png)
